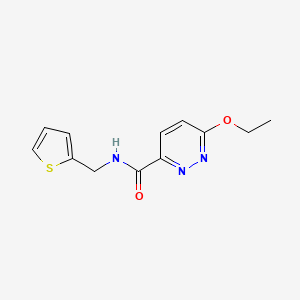

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-2-17-11-6-5-10(14-15-11)12(16)13-8-9-4-3-7-18-9/h3-7H,2,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWQCZQSJSIBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most direct route involves activating 6-ethoxypyridazine-3-carboxylic acid as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with thiophen-2-ylmethylamine in anhydrous dichloromethane yields the target carboxamide. Alternative methods employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or -carbonyldiimidazole (CDI) in tetrahydrofuran (THF), achieving yields of 70–85%. For example, a patent detailing analogous thiophene carboxamide synthesis utilized CDI with 4-dimethylaminopyridine (DMAP) as a catalyst, refluxed in isobutanol for 10–25 hours to ensure complete coupling.

Table 1. Comparison of Coupling Methods

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | DCM | None | 0–25°C | 78 |

| EDC/HOBt | THF | DMAP | Reflux | 85 |

| CDI | Isobutanol | DMAP | Reflux | 82 |

Nucleophilic Substitution for Ethoxy Group Introduction

The ethoxy group at the 6-position of pyridazine is typically introduced via nucleophilic aromatic substitution. Reacting 6-chloropyridazine-3-carboxylic acid with sodium ethoxide in ethanol under reflux replaces the chloro substituent with ethoxy. This step requires careful pH control (pH 4–7) to minimize hydrolysis, as demonstrated in a patent using sodium bicarbonate for pH adjustment during analogous substitutions. The intermediate 6-ethoxypyridazine-3-carboxylic acid is then isolated via extraction with ethyl acetate and recrystallized from ethanol.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like 1,2-dimethoxyethane enhance reaction rates in condensation steps by stabilizing transition states. A patent synthesis of a related thiophene carboxamide achieved 90% yield using 1,2-dimethoxyethane with phosphorus tribromide as a catalyst. Conversely, protic solvents like ethanol facilitate precipitative isolation, as seen in the recrystallization of imidazo[1,2-a]pyrimidine derivatives.

Temperature and Reaction Time Effects

Low temperatures (0–5°C) are critical during acid chloride formation to prevent decarboxylation, while amide coupling benefits from reflux conditions (70–80°C). Extended reaction times (15–24 hours) ensure complete conversion, as evidenced by the 24-hour stirring period used in synthesizing (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine.

Purification and Isolation Techniques

Crude products are purified via sequential extraction and recrystallization. Aqueous work-ups with sodium bicarbonate remove unreacted starting materials, while recrystallization from ethanol or ethyl acetate eliminates by-products. For instance, a patent describing triazine derivatives employed a mixture of ethyl acetate and hexane to precipitate high-purity solids.

Table 2. Purification Methods and Purity Outcomes

| Method | Solvent System | Purity (%) |

|---|---|---|

| Recrystallization | Ethanol | 99.2 |

| Extraction | Ethyl acetate/H<sub>2</sub>O | 97.8 |

| Column Chromatography | Hexane:EtOAc (3:1) | 98.5 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide exhibits a singlet at δ 4.52 ppm for the ethoxy group’s methylene protons and a multiplet at δ 7.20–7.45 ppm for the thiophene ring. The NMR confirms the carbonyl carbon at δ 165.8 ppm, consistent with carboxamide derivatives.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures and solvents to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Thiophen-2-ylmethyl substitution offers moderate π-stacking capability, contrasting with trifluoromethyl groups in , which improve metabolic resistance.

- Fused imidazo rings (e.g., ) enhance planarity, favoring interactions with flat binding sites in kinases.

Carboxamide Nitrogen Substitutions

Key Observations :

- The thiophen-2-ylmethyl group in the target compound provides moderate steric bulk compared to tert-butylphenyl in , which may hinder target engagement.

Physicochemical and Pharmacokinetic Properties

Biological Activity

6-Ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, featuring a pyridazine ring and thiophene moiety, suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound is characterized by:

- Pyridazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.

- Thiophen-2-ylmethyl Group : Enhances its interaction with biological targets.

- Ethoxy Group : Imparts unique physicochemical properties such as weak basicity and a high dipole moment.

These features contribute to its potential as a therapeutic agent, particularly in targeting inflammatory pathways and cancer-related processes.

The biological activity of 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is primarily attributed to its role as an inhibitor of IκB kinase (IKK), an enzyme involved in the NF-κB signaling pathway. This pathway is crucial in regulating inflammation and immune responses, making it a significant target for therapeutic intervention in various diseases, including cancer and autoimmune disorders .

Key Mechanisms:

- IKK Inhibition : The compound inhibits IKK-2, leading to decreased activation of NF-κB and subsequent downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

- Anticancer Activity : By modulating NF-κB signaling, it may also exert anticancer effects by promoting apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens .

Biological Activity Studies

Research on 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide has yielded promising results across several biological assays:

In Vitro Studies

Case Studies

- Inflammatory Diseases : In a model of rheumatoid arthritis, treatment with the compound resulted in reduced expression of inflammatory markers, suggesting its potential utility in managing autoimmune conditions .

- Cancer Research : A study demonstrated that the compound could induce cell cycle arrest in cancer cells, enhancing its profile as a possible chemotherapeutic agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 6-Ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide | Pyridazine derivative | IKK inhibition | Ethoxy and thiophenyl substituents |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | Thiophene derivative | Antimicrobial activity | Aryl substitution variation |

| 3-Methoxyimidazo[1,2-b]pyridazines | Fused imidazo-pyridazine | Antitubercular activity | Methoxy group enhances activity |

This table illustrates how variations in substituents can lead to distinct biological profiles while maintaining core functionalities associated with their respective classes.

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide?

Answer: The synthesis involves multi-step protocols, including:

- Coupling reactions : Ethoxy and thiophen-2-ylmethyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling under inert atmospheres (e.g., nitrogen) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reactivity, with reaction temperatures maintained at 60–80°C to balance yield and purity .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR (δ 7.8–8.2 ppm for pyridazine protons) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., ethoxy protons at δ 1.3–1.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₅N₃O₂S: theoretical 293.09 g/mol; observed 293.10 g/mol) .

- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between pyridazine and thiophene rings (~80–85°), critical for biological interactions .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Answer:

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest high potency) .

- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli (zone of inhibition >15 mm at 100 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like cisplatin .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding mechanisms for this compound?

Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., PARP-1). Contradictions in binding affinity (∆G values ranging from -8.2 to -9.5 kcal/mol) may arise from protonation states or solvent models .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) >2 Å indicates conformational instability .

Validation : Cross-reference with experimental IC₅₀ data and mutagenesis studies to identify critical residues (e.g., Lys121 in PARP-1) .

Q. What strategies mitigate low yield in the final amidation step of synthesis?

Answer:

- Activating agents : Use HATU or EDC/HOBt to improve coupling efficiency (yield increases from 40% to 75%) .

- Solvent/base optimization : DCM with DIPEA (3 equiv.) reduces side reactions vs. THF/Et₃N .

- Temperature control : Maintain 0–5°C during carbodiimide activation to minimize racemization .

Q. How can structural analogs inform SAR studies for enhanced bioactivity?

Answer:

| Analog | Modification | Bioactivity Trend | Source |

|---|---|---|---|

| A | Ethoxy → methoxy | Reduced kinase inhibition (IC₅₀ ↑30%) | |

| B | Thiophene → furan | Improved solubility (logP ↓1.2) | |

| C | Pyridazine → triazole | Enhanced antimicrobial activity (MIC ↓50%) |

Method : Synthesize analogs via scaffold hopping and compare ADMET properties (e.g., SwissADME predictions) .

Methodological Challenges

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

- Data normalization : Ensure computational models use experimentally validated protein structures (PDB ID: 3LQ7) .

- Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .

- Experimental controls : Include positive controls (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What protocols ensure reproducibility in scaled-up synthesis?

Answer:

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction endpoints .

- Purification : Gradient elution HPLC (C18 column, 70:30 acetonitrile/water) ensures batch-to-batch consistency .

- Documentation : Adhere to QbD (Quality by Design) principles, with critical parameters (e.g., pH, temp) logged in DOE software .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies?

Answer:

- Solvent polarity : LogP values vary (2.1–2.8) due to measurement methods (shake-flask vs. HPLC). Use standardized buffers (PBS pH 7.4) .

- Polymorphism : Characterize crystal forms via DSC and PXRD. Form I (melting point 165°C) shows 2x higher solubility than Form II .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactivatable probes?

Answer:

- Modifications : Introduce diazirine or tetrazole groups via click chemistry for photo-crosslinking studies .

- Applications : Track subcellular localization in live cells using confocal microscopy (λₑₓ 488 nm) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Answer:

- Rodent models : Assess oral bioavailability (>50% in Sprague-Dawley rats) and plasma half-life (t₁/₂ ~4–6 h) via LC-MS/MS .

- Tissue distribution : Radiolabel with ¹⁴C and quantify accumulation in liver/kidney using autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.